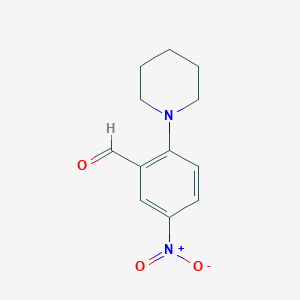

5-Nitro-2-(piperidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPONLEWKUHGAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371819 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30742-60-0 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a valuable intermediate in pharmaceutical and fine chemical research. The synthesis involves a two-step process, commencing with the nitration of a halogenated benzaldehyde, followed by a nucleophilic aromatic substitution with piperidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general pathway involves the reaction of a 2-halo-5-nitrobenzaldehyde with piperidine. The electron-withdrawing nitro group at the para-position to the halogen leaving group activates the aromatic ring towards nucleophilic attack. The two most common starting materials for this synthesis are 2-chloro-5-nitrobenzaldehyde and 2-fluoro-5-nitrobenzaldehyde.

The overall synthesis can be depicted as a two-stage process:

-

Stage 1: Synthesis of the 2-Halo-5-nitrobenzaldehyde Precursor. This is typically achieved by the electrophilic nitration of either 2-chlorobenzaldehyde or 2-fluorobenzaldehyde.

-

Stage 2: Nucleophilic Aromatic Substitution. The resulting 2-halo-5-nitrobenzaldehyde is then reacted with piperidine to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of the precursors and the final product.

Table 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzaldehyde | [1] |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [1] |

| Typical Yield | 80-95% | [1] |

| Melting Point | 75-77 °C | [2] |

Table 2: Synthesis of 2-Fluoro-5-nitrobenzaldehyde (from 2-Chloro-5-nitrobenzaldehyde)

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-nitrobenzaldehyde | [3] |

| Reagents | Potassium Fluoride, Dimethylformamide (DMF) | [3] |

| Typical Yield | 96% (crude) | [3] |

| Purity (crude) | 96% | [3] |

Table 3: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | |

| Molecular Weight | 234.25 g/mol | |

| Appearance | Solid | |

| CAS Number | Not explicitly found, but the compound is known. | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis pathway.

Stage 1: Synthesis of 2-Halo-5-nitrobenzaldehyde Precursors

This protocol describes the electrophilic nitration of 2-chlorobenzaldehyde to produce 2-chloro-5-nitrobenzaldehyde.[1]

Materials:

-

2-Chlorobenzaldehyde (14.1 g)

-

Concentrated Sulfuric Acid (100 mL)

-

Concentrated Nitric Acid (7.5 mL)

-

Ice-salt bath

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Dropping funnel

Procedure:

-

In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 100 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C using an ice-salt bath with continuous stirring.

-

Slowly add 7.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid via the dropping funnel, ensuring the temperature of the mixture is maintained below 10°C.

-

Once the nitrating mixture is prepared and cooled to 0-5°C, add 14.1 g of 2-chlorobenzaldehyde dropwise over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 5°C during this addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice with stirring to precipitate the product.

-

Filter the solid product, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

This protocol details the conversion of 2-chloro-5-nitrobenzaldehyde to 2-fluoro-5-nitrobenzaldehyde.[3]

Materials:

-

2-Chloro-5-nitrobenzaldehyde (18.6 g, 0.1 mol)

-

Dry Potassium Fluoride (11.6 g, 0.2 mol)

-

Dimethylformamide (DMF) (50 mL)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, combine 18.6 g of 2-chloro-5-nitrobenzaldehyde and 11.6 g of dry potassium fluoride in 50 mL of dimethylformamide.

-

Stir the mixture at 100°C for 12 hours.

-

After the reaction is complete, distill off the solvent in vacuo.

-

Stir the residue in 100 mL of water.

-

Filter the crude 2-fluoro-5-nitrobenzaldehyde, wash it with water, and dry. This yields approximately 16.7 g of the product with 96% purity.

Stage 2: Synthesis of this compound

This proposed protocol is based on established methods for nucleophilic aromatic substitution reactions with piperidine on activated aromatic rings.[5][6]

Materials:

-

2-Chloro-5-nitrobenzaldehyde or 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)

-

Piperidine (2.0-3.0 eq)

-

Potassium Carbonate (K₂CO₃) or another suitable base (1.5-2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-halo-5-nitrobenzaldehyde (1.0 eq), piperidine (2.0-3.0 eq), and potassium carbonate (1.5-2.0 eq).

-

Add a suitable volume of anhydrous DMF or DMSO to dissolve the reactants.

-

Heat the reaction mixture to 80-120°C with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a large volume of water to precipitate the product.

-

Filter the solid product, wash it with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis pathway of this compound.

Caption: Synthesis pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-Nitro-2-(piperidin-1-yl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-(piperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and characterization. This document summarizes key quantitative data, outlines relevant experimental protocols, and illustrates associated workflows.

Core Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | |

| Molecular Weight | 234.25 g/mol | |

| Appearance | Solid | |

| InChI Key | WPONLEWKUHGAEI-UHFFFAOYSA-N | |

| SMILES String | O=C(C1=CC(--INVALID-LINK--=O)=CC=C1N2CCCCC2)[H] | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Structural Elucidation

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. In this process, the fluorine atom of a precursor like 2-fluoro-5-nitrobenzaldehyde is displaced by piperidine. The electron-withdrawing nature of the nitro group facilitates this substitution at the ortho position.

Crystal Structure: A study on the crystal structure of this compound has confirmed that the piperidine ring adopts a stable chair conformation.[1][2] In this conformation, the aryl substituent is located in an equatorial position, which is sterically favorable.[1]

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural confirmation of this compound. The expected characteristics for key analytical techniques are outlined below.

| Spectroscopy | Expected Characteristic Features | Reference |

| ¹H NMR | - Aldehyde proton (singlet, ~9.8-10.0 ppm).- Aromatic protons on the nitro-substituted ring.- Aliphatic protons of the piperidine ring. | [3] |

| ¹³C NMR | - Carbonyl carbon signal (~190 ppm).- Signals for aromatic carbons.- Signals for aliphatic carbons of the piperidine ring. | |

| FT-IR | - Strong carbonyl (C=O) stretch (~1700 cm⁻¹).- Aldehyde C-H stretch (~2720 cm⁻¹ and ~2820 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- N-O stretching from the nitro group. | [4][5][6] |

| Mass Spec. | - Expected protonated molecule [M+H]⁺ at m/z 235.- Fragmentation may involve α-cleavage of the piperidine ring or loss of the aldehyde group. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

General Synthesis Protocol via Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of structurally related compounds.[8]

-

Materials:

-

2-Fluoro-5-nitrobenzaldehyde

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve piperidine (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

-

Add anhydrous K₂CO₃ (2.0 equivalents) to the solution.

-

Heat the mixture to 80-90°C with vigorous stirring.

-

After 30 minutes, add 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Continue heating and stirring for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a larger volume of water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield pure this compound.

-

NMR Spectroscopy

-

Materials:

-

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[9]

-

Vortex until the sample is fully dissolved.

-

Transfer the solution to an NMR tube.

-

Insert the tube into the spectrometer, lock onto the deuterium signal, and shim the magnetic field.[9]

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum, typically requiring a larger number of scans for a good signal-to-noise ratio.[9]

-

-

Data Analysis:

-

Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

-

Assign peaks to the corresponding protons and carbons in the molecular structure. The aldehyde proton should appear as a singlet around 10 ppm, with aromatic and piperidine signals in their expected regions.[6]

-

FT-IR Spectroscopy

-

Procedure (for solid sample using KBr pellet):

-

Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Interpretation:

Mass Spectrometry (LC-MS/MS)

This protocol is suitable for confirming the molecular weight and studying the fragmentation of the compound.

-

Materials:

-

1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A).

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B).

-

-

Procedure:

-

Prepare a dilute solution (1-10 µg/mL) of the sample from the stock solution.[9]

-

Inject the sample into an LC-MS system equipped with a C18 reversed-phase column and an electrospray ionization (ESI) source.[7][10]

-

Elute the compound using a suitable gradient of Mobile Phase A and B.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.[7]

-

Perform a full scan (e.g., m/z 100-500) to identify the precursor ion.

-

Perform a product ion scan on the precursor ion to obtain the MS/MS fragmentation pattern.

-

-

Data Analysis:

-

Confirm the molecular weight from the m/z of the precursor ion ([M+H]⁺ at 235).

-

Analyze the product ion spectrum to propose fragmentation pathways, which can provide structural confirmation.

-

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the synthesis and analysis of this compound.

Caption: General Synthesis Workflow.

Caption: Analytical Characterization Workflow.

Caption: Drug Discovery and Development Pipeline.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details | Reference |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Codes | H319 (Causes serious eye irritation) | |

| Precautionary Codes | P305 + P351 + P338 | |

| Storage Class | 11 (Combustible Solids) |

Conclusion

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

5-Nitro-2-(piperidin-1-yl)benzaldehyde CAS and MDL number

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a synthetic organic compound with potential applications in pharmaceutical research and drug discovery. The document covers its chemical identifiers, a proposed synthetic route, and potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Identification

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 30742-60-0 |

| MDL Number | MFCD00439925 |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Chemical Structure | A benzaldehyde ring substituted with a nitro group at the 5-position and a piperidin-1-yl group at the 2-position. |

Synthesis

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of structurally similar compounds and represents a likely method for the preparation of this compound.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials and Reagents:

-

2-Fluoro-5-nitrobenzaldehyde

-

Piperidine

-

Potassium carbonate (K₂CO₃) or another suitable inorganic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent), piperidine (1.1-1.5 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable volume of anhydrous DMF or DMSO to dissolve the reactants.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a larger volume of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Biological Activity and Experimental Protocols

Direct biological activity data for this compound is not currently available in the public literature. However, based on a study of structurally analogous compounds, this molecule is a candidate for investigation as an inhibitor of Sirtuin 6 (SIRT6). A series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives have been identified as potent and selective SIRT6 inhibitors. The lead compound in that series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, exhibited an IC₅₀ value of 4.93 µM against SIRT6.

Potential as a SIRT6 Inhibitor

SIRT6 is a histone deacetylase that plays a crucial role in glucose metabolism, making it a potential therapeutic target for type 2 diabetes. The structural similarity of this compound to known SIRT6 inhibitors suggests it may also exhibit inhibitory activity against this enzyme.

Proposed Screening Workflow:

Caption: A proposed workflow for the evaluation of this compound as a SIRT6 inhibitor.

Experimental Protocols for SIRT6 Inhibition

The following are detailed methodologies for key experiments to assess the potential of this compound as a SIRT6 inhibitor, based on protocols used for analogous compounds.

4.2.1. Fluor de Lys (FDL) Assay for SIRT6 Inhibition (Primary Screening and IC₅₀ Determination)

-

Principle: This is a fluorescence-based assay that measures the deacetylation activity of SIRT6 on a peptide substrate.

-

Procedure:

-

Prepare a reaction buffer containing SIRT6 enzyme and the fluorogenic peptide substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the co-substrate NAD⁺.

-

Incubate the reaction at 37 °C for a defined period.

-

Stop the reaction and add the developer solution, which contains a protease that cleaves the deacetylated peptide, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

4.2.2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Principle: SPR measures the binding interaction between the compound and the target protein in real-time without the need for labels.

-

Procedure:

-

Immobilize recombinant SIRT6 protein on a sensor chip.

-

Flow different concentrations of this compound over the sensor surface.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the protein.

-

Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (Kᴅ).

-

4.2.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity

-

Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Procedure:

-

Place a solution of SIRT6 protein in the sample cell of the calorimeter.

-

Titrate a solution of this compound into the protein solution in a series of small injections.

-

Measure the heat released or absorbed after each injection.

-

Fit the resulting data to a binding isotherm to calculate the thermodynamic parameters of the interaction.

-

Signaling Pathway

Based on the potential activity as a SIRT6 inhibitor, this compound could modulate the SIRT6 signaling pathway, which is known to influence glucose metabolism.

Caption: Proposed mechanism of action of a SIRT6 inhibitor on glucose metabolism.

Conclusion

This compound is a readily synthesizable compound with the potential for interesting biological activity, particularly as an inhibitor of SIRT6. This technical guide provides the necessary foundational information, including its chemical identifiers, a proposed synthetic route, and a roadmap for its biological evaluation. Further research is warranted to confirm its synthesis, explore its inhibitory potential against SIRT6 and other targets, and elucidate its mechanism of action in relevant cellular and in vivo models. The information presented here should serve as a valuable starting point for researchers in the field of drug discovery and development.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 5-Nitro-2-(piperidin-1-yl)benzaldehyde

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the crystallographic data, experimental protocols for its synthesis and characterization, and visual representations of its structural and procedural aspects.

Core Crystallographic and Structural Data

The crystal structure of this compound (C₁₂H₁₄N₂O₃) has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic and structural parameters are summarized in the tables below, providing a detailed insight into the molecule's three-dimensional arrangement.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄N₂O₃ |

| Formula Weight | 234.25 |

| Temperature | 295 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.1290 (1) Å |

| b | 10.3340 (2) Å |

| c | 10.4560 (2) Å |

| α | 90° |

| β | 107.13 (1)° |

| γ | 90° |

| Volume | 1150.00 (3) ų |

| Z | 4 |

| Calculated Density | 1.354 Mg/m³ |

| Absorption Coefficient | 0.100 mm⁻¹ |

| F(000) | 496 |

| Data Collection and Refinement | |

| R-factor (R) | 0.045 |

| weighted R-factor (wR) | 0.111 |

| Data-to-parameter ratio | 13.4 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1-C7 | 1.211 (2) |

| O2-N1 | 1.225 (2) |

| O3-N1 | 1.228 (2) |

| N1-C5 | 1.472 (2) |

| N2-C2 | 1.385 (2) |

| N2-C8 | 1.464 (2) |

| N2-C12 | 1.465 (2) |

| C1-C2 | 1.417 (2) |

| C1-C6 | 1.375 (2) |

| C1-H1 | 0.9300 |

| C2-C3 | 1.391 (2) |

| C3-C4 | 1.378 (2) |

| C3-H3 | 0.9300 |

| C4-C5 | 1.377 (2) |

| C4-H4 | 0.9300 |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| O2-N1-O3 | 123.3 (2) |

| O2-N1-C5 | 118.4 (2) |

| O3-N1-C5 | 118.3 (2) |

| C2-N2-C8 | 118.7 (1) |

| C2-N2-C12 | 120.0 (1) |

| C8-N2-C12 | 111.9 (1) |

| C6-C1-C2 | 121.5 (2) |

| C6-C1-H1 | 119.2 |

| C2-C1-H1 | 119.2 |

| N2-C2-C3 | 120.9 (2) |

| N2-C2-C1 | 121.5 (1) |

| C3-C2-C1 | 117.6 (2) |

| C4-C3-C2 | 121.4 (2) |

In the solid state, the piperidine ring adopts a stable chair conformation.[1][2] The aryl substituent is found in an equatorial position relative to this ring. The aromatic ring system is essentially planar.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a nucleophilic aromatic substitution reaction.[3]

Materials:

-

2-chloro-5-nitrobenzaldehyde

-

Piperidine

-

Sodium hydrogencarbonate (NaHCO₃)

-

Ethanol (distilled)

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

A mixture of 2-chloro-5-nitrobenzaldehyde (1 equivalent, 43 mmol), piperidine (1.5 equivalents, 64.5 mmol), and sodium hydrogencarbonate (1.5 equivalents, 64.5 mmol) is prepared in 120 mL of distilled ethanol.[3]

-

The reaction mixture is refluxed for 24 hours.[3]

-

After cooling, the mixture is poured into 150 mL of dichloromethane and washed twice with 50 mL of water.[3]

-

The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

-

The resulting residue is purified by silica gel column chromatography using a dichloromethane/hexane (40/60) eluent to yield the final product.[3]

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction analysis.

Data Collection:

-

A suitable single crystal was mounted on a goniometer.

-

X-ray diffraction data were collected at a temperature of 295 K.

Structure Solution and Refinement:

-

The structure was solved by direct methods.

-

The refinement of the structure was carried out by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

References

Spectroscopic and Chromatographic Analysis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic and chromatographic data for the compound 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Due to a lack of comprehensive experimental data in publicly accessible literature, this guide combines known properties with predicted spectroscopic values and generalized experimental protocols based on analogous compounds. This information is intended to serve as a valuable resource for researchers working with this and related molecules.

Compound Overview

Compound Name: this compound Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol Structure:

The structure of this compound has been confirmed by single-crystal X-ray diffraction, which revealed that the piperidine ring adopts a chair conformation with the aryl substituent in an equatorial position.[1][2]

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.2 | s | 1H | Aldehyde (-CHO) |

| ~8.2 | d | 1H | Aromatic (H-6) |

| ~8.0 | dd | 1H | Aromatic (H-4) |

| ~7.2 | d | 1H | Aromatic (H-3) |

| ~3.2 | t | 4H | Piperidine (-CH₂-N-CH₂-) |

| ~1.7 | m | 6H | Piperidine (-CH₂-CH₂-CH₂-) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde (C=O) |

| ~160 | Aromatic (C-2) |

| ~145 | Aromatic (C-5) |

| ~135 | Aromatic (C-1) |

| ~128 | Aromatic (C-4) |

| ~125 | Aromatic (C-6) |

| ~120 | Aromatic (C-3) |

| ~54 | Piperidine (-CH₂-N-CH₂-) |

| ~26 | Piperidine (-CH₂-C H₂-CH₂-) |

| ~24 | Piperidine (-C H₂-CH₂-C H₂-) |

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on methods reported for analogous compounds. These should be considered as starting points and may require optimization.

Synthesis: Nucleophilic Aromatic Substitution

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction between 2-fluoro-5-nitrobenzaldehyde and piperidine.

Materials:

-

2-Fluoro-5-nitrobenzaldehyde

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in DMF, add piperidine (1.2 equivalents) and K₂CO₃ (2 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC) Analysis

This generalized reversed-phase HPLC method can be adapted for the purity analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Gradient Program:

-

Start with a suitable ratio of A:B (e.g., 90:10)

-

Linearly increase the percentage of B over 15-20 minutes

-

Hold at a high percentage of B for a few minutes to wash the column

-

Return to the initial conditions and equilibrate the column

Parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Column temperature: 25 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This generalized LC-MS method can be used for the identification and confirmation of this compound.

Instrumentation:

-

LC-MS system (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source

-

C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Gradient Program:

-

A rapid gradient can be employed, for example, from 5% to 95% B over 5-10 minutes.

Parameters:

-

Flow rate: 0.3-0.5 mL/min

-

Injection volume: 1-5 µL

-

Ionization mode: Positive ESI

-

Mass range: Scan a range appropriate for the expected molecular ion (m/z 235.1 for [M+H]⁺)

Conclusion

While specific, experimentally-derived spectroscopic and chromatographic data for this compound are not widely published, this technical guide provides a foundational understanding of its properties through predicted data and generalized methodologies. The provided protocols for synthesis and analysis, based on established chemical principles and procedures for analogous compounds, offer a starting point for researchers. It is recommended that any experimental work with this compound includes thorough in-house characterization to confirm its identity and purity.

References

Mechanism of Action of 5-Nitro-2-(piperidin-1-yl)benzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanisms of action for 5-Nitro-2-(piperidin-1-yl)benzaldehyde derivatives. Due to limited publicly available research on this specific chemical scaffold, this document extrapolates key insights from studies on closely related analogs, particularly 5-Nitro-2-(piperidin-1-yl)aniline and other nitro-containing aromatic compounds. The primary proposed mechanism centers on the inhibition of Sirtuin 6 (SIRT6), a critical enzyme in cellular metabolism and longevity. Additionally, potential anticancer activities through apoptosis induction and inhibition of other key enzymes are explored. This guide details quantitative biological data, experimental methodologies, and visual representations of associated pathways and workflows to facilitate further research and development in this promising area of drug discovery.

Core Mechanism of Action: SIRT6 Inhibition

The foundational mechanism proposed for this compound derivatives is the inhibition of Sirtuin 6 (SIRT6). SIRT6 is a NAD+-dependent histone deacetylase that plays a crucial role in various cellular processes, including glucose metabolism, DNA repair, and inflammation.[1] Inhibition of SIRT6 has emerged as a potential therapeutic strategy for conditions such as type 2 diabetes.[1]

This hypothesis is primarily based on studies of the closely related 5-Nitro-2-(piperidin-1-yl)aniline scaffold and its piperazine analogs.[1] A key study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives identified a lead compound with potent inhibitory activity against SIRT6.[1] Given the structural similarity, it is plausible that this compound derivatives share this mechanism.

Proposed Signaling Pathway of SIRT6 Inhibition

The following diagram illustrates the proposed mechanism by which inhibition of SIRT6 can impact glucose metabolism.

Caption: Proposed mechanism of SIRT6 inhibition on glucose metabolism.

Quantitative Data Summary

The following table summarizes the quantitative data for a potent SIRT6 inhibitor, a close analog of the this compound scaffold. This data provides a benchmark for future studies on the target compounds.

| Compound ID | Structure | Target | Assay | IC50 (µM) | KD (µM) | Citation |

| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys | 4.93 | 9.76 (SPR) | [1] |

Note: The provided data is for a piperazine analog. Further studies are required to determine the specific activity of the corresponding piperidine analogs.[1]

Potential Anticancer Mechanisms

Beyond SIRT6 inhibition, derivatives containing nitro and piperidine moieties have demonstrated potential as anticancer agents through various mechanisms.

Induction of Apoptosis

Several studies on nitro-aromatic compounds have shown their ability to induce programmed cell death (apoptosis) in cancer cell lines.[2][3][4] This is a crucial mechanism for anticancer drug efficacy. The induction of apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some piperazine derivatives of β-elemene have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and downregulation of c-FLIP, leading to the activation of both death receptor and mitochondrial pathways.[5]

Cell Cycle Arrest

Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been shown to induce arrest in the S phase of the cell cycle in cancer cell lines.[3] This prevents cancer cells from replicating their DNA and proliferating.

Inhibition of Other Key Enzymes

Piperidine-containing compounds have been identified as inhibitors of several other enzymes crucial for cancer cell survival and proliferation:

-

Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors are an established class of anticancer agents. Some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent PARP inhibitory activity.[3]

-

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in nucleotide synthesis. Piperidine-based thiosemicarbazones have been evaluated as DHFR inhibitors.[6]

-

Ras Farnesyl Protein Transferase (FPT): FPT is involved in the post-translational modification of the Ras protein, which is critical for its function in cell signaling. Piperidine derivatives have been developed as FPT inhibitors.[7]

-

8-Oxo-Guanine DNA Glycosylase 1 (OGG1): OGG1 is a key enzyme in the base excision repair pathway, responsible for removing oxidized DNA bases. N-piperidinyl-benzimidazolone derivatives have been identified as selective OGG1 inhibitors.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings.[1] Below are outlines of key experimental protocols.

SIRT6 Inhibition Assay (Fluor de Lys)

This is a widely used fluorescence-based assay for measuring the activity of sirtuins.[1]

-

Reaction Setup: A reaction mixture is prepared containing the SIRT6 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

-

Compound Incubation: The this compound derivative (or analog) at varying concentrations is added to the reaction mixture.

-

Deacetylation Reaction: The mixture is incubated to allow SIRT6 to deacetylate the substrate.

-

Developer Addition: A developer solution containing a protease is added, which specifically cleaves the deacetylated substrate.

-

Fluorescence Measurement: The cleavage of the deacetylated substrate releases a fluorescent molecule, and the intensity of the fluorescence is measured. The fluorescence intensity is proportional to SIRT6 activity.

-

IC50 Calculation: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (the compound) and an analyte (the target protein).

-

Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is selected and the target protein (SIRT6) is immobilized on its surface.[1]

-

Compound Injection: The this compound derivative is flowed over the sensor chip surface at various concentrations.

-

Binding Analysis: The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Data Analysis: The binding data is fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cancer cells are treated with the this compound derivative for a specified time.

-

Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualized Workflows and Relationships

General Workflow for Structure-Activity Relationship (SAR) Study

The following diagram outlines a typical workflow for an SAR study, which is essential for optimizing the potency and selectivity of the this compound scaffold.

Caption: General workflow for a structure-activity relationship study.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Direct Synthesis and Evaluation: Systematic synthesis and biological evaluation of a library of this compound derivatives are necessary to establish a direct and comprehensive SAR.[1]

-

Mechanism of Action Confirmation: Elucidating the precise molecular targets and confirming the mechanism of action through techniques such as target engagement assays, proteomics, and transcriptomics.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of lead compounds in relevant animal models of diseases such as cancer and metabolic disorders.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate the drug-like properties of promising candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-N-cyanoguanidine derivatives as inhibitors of ras farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biological Target Identification for 5-Nitro-2-(piperidin-1-yl)benzaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitro-2-(piperidin-1-yl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutics. While direct and extensive research on the biological targets of this specific class of analogs is limited in publicly available literature, a pivotal study on the closely related 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives provides significant insights. This guide leverages these findings to propose a likely biological target and outlines the necessary experimental framework for its validation.

The primary hypothesized biological target for analogs of this compound is Sirtuin 6 (SIRT6) , a NAD+-dependent histone deacetylase. SIRT6 is a critical regulator of various cellular processes, including DNA repair, inflammation, and, notably, glucose metabolism. Its inhibition has been identified as a potential therapeutic avenue for conditions such as type 2 diabetes.[1]

This document provides a comprehensive overview of the methodologies and data pertinent to the identification and validation of SIRT6 as a target for this compound class.

Quantitative Biological Data

The following table summarizes the quantitative data for the lead piperazine analog, which serves as a benchmark for initiating studies on the corresponding piperidine analogs.

| Compound ID | Structure | Target | Assay Type | IC50 (μM) | K D (μM) | Selectivity |

| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys | 4.93 | 9.76 (SPR), 10 (ITC) | No significant inhibition of SIRT1-3 and HDAC1-11 at concentrations up to 200 μM[1] |

Note: This data is for a piperazine analog. Further studies are essential to determine the specific activity of the corresponding piperidine analogs.[1]

Proposed Signaling Pathway

SIRT6 plays a crucial role in glucose metabolism by deacetylating and thereby activating enzymes involved in gluconeogenesis and inhibiting glycolysis. Inhibition of SIRT6 is proposed to decrease hepatic glucose production, making it a target for anti-diabetic therapies.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols for target identification and validation.

Target Identification: Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful technique to identify direct binding partners of a compound within a complex biological sample.

-

Probe Synthesis : Synthesize a derivative of the this compound analog containing a photo-reactive group (e.g., diazirine) and an enrichment tag (e.g., an alkyne for click chemistry).

-

Probe Incubation : Incubate the photo-affinity probe with cell lysate or live cells at various concentrations (e.g., 1-10 µM). Include a control with an excess of the parent compound to identify specific binders.

-

UV Crosslinking : Irradiate the samples with UV light (365 nm) to induce a covalent bond between the probe and its interacting proteins.[2]

-

Lysis and Click Chemistry : Lyse the cells (if necessary) and perform a click chemistry reaction to attach a biotin tag to the alkyne group on the probe.

-

Enrichment : Use streptavidin-coated beads to enrich the biotinylated proteins.

-

Mass Spectrometry : Perform on-bead tryptic digestion followed by LC-MS/MS analysis to identify the captured proteins.

Target Validation: Enzymatic Assay

The Fluor de Lys (FDL) assay is a widely used method for measuring the activity of sirtuins and other histone deacetylases (HDACs).[1]

-

Reaction Mixture : Prepare a reaction mixture containing purified SIRT6 enzyme, NAD+, the fluorogenic substrate, and varying concentrations of the test compound (this compound analog).

-

Incubation : Incubate the mixture to allow the deacetylation reaction to proceed.

-

Development : Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement : Measure the fluorescence intensity, which is proportional to SIRT6 activity.

-

IC50 Calculation : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Target Validation: Binding Affinity Assays

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.

-

Sensor Chip Preparation : Immobilize purified SIRT6 protein onto a suitable sensor chip (e.g., CM5).

-

Binding Analysis : Flow solutions of the test compound at various concentrations over the sensor chip surface.

-

Data Analysis : Monitor the change in the refractive index at the surface, which is proportional to the binding. Fit the data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation : Prepare solutions of purified SIRT6 protein and the test compound in the same buffer to avoid heats of dilution.

-

ITC Experiment : Load the protein solution into the sample cell and the compound solution into the injection syringe. Perform a series of small, sequential injections of the compound into the protein solution.

-

Data Analysis : Measure the heat released or absorbed after each injection. Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Structure-Activity Relationship (SAR) and Future Directions

The initial data from the closely related piperazine analogs suggest that micromolar potency and good selectivity can be achieved.[1] Future research should focus on the systematic synthesis and evaluation of this compound derivatives to establish a direct and comprehensive SAR.

Key areas for exploration include:

-

Substitution on the piperidine ring : Investigate the effect of various substituents on the piperidine moiety to probe for additional binding interactions and improve potency and selectivity.

-

Modification of the benzaldehyde group : Explore the replacement of the aldehyde with other functional groups to modulate activity and pharmacokinetic properties.

-

Alterations to the nitro group position : Investigate the impact of moving the nitro group on the phenyl ring to understand its role in binding and target engagement.

Conclusion

While direct evidence for the biological targets of this compound analogs is still emerging, the strong inhibitory activity of closely related piperazine compounds against SIRT6 provides a solid foundation for further investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to validate this target, elucidate the mechanism of action, and advance the development of this promising class of compounds.

References

In Silico Modeling of 5-Nitro-2-(piperidin-1-yl)benzaldehyde Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of the novel compound, 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Due to the limited publicly available experimental data on this specific molecule, this document outlines a structured, theoretical approach to predict its potential biological targets and characterize its binding mechanisms. The methodologies described herein, including molecular docking and molecular dynamics simulations, serve as a foundational framework for researchers initiating computational studies on this or structurally related compounds. This guide presents illustrative quantitative data in structured tables and visualizes key processes using Graphviz diagrams to facilitate understanding and application of these in silico techniques in drug discovery and development.

Introduction

This compound is a synthetic organic compound featuring a nitro-substituted benzaldehyde core with a piperidine moiety. The presence of the nitro group, a common pharmacophore with potential for diverse bioactivities, and the piperidine ring, a prevalent scaffold in many pharmaceuticals, suggests that this compound may exhibit noteworthy pharmacological properties.[1] While crystallographic data for this compound exists, detailing its solid-state conformation[2][3], there is a scarcity of information regarding its biological targets and mechanism of action.

In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate the potential bioactivity of novel chemical entities prior to extensive experimental validation. By simulating the interactions between a small molecule and a biological macromolecule, computational methods can predict binding affinity, identify key interacting residues, and provide insights into the compound's mode of action. This guide outlines a hypothetical in silico investigation of this compound, proposing a potential therapeutic target based on the known activities of structurally related compounds.

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of p38 Mitogen-Activated Protein (MAP) Kinase , a key enzyme in a signaling pathway often implicated in inflammatory responses and cancer. The rationale for this selection is the known anti-inflammatory potential of some piperidine-containing compounds.[4][5]

Hypothetical In Silico Modeling Workflow

The following sections detail a theoretical workflow for the in silico analysis of this compound against p38 MAP Kinase.

Ligand and Protein Preparation

Successful in silico modeling begins with the meticulous preparation of both the small molecule (ligand) and the protein target.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software such as MarvinSketch or ChemDraw.

-

3D Structure Conversion: The 2D structure is converted to a 3D conformation.

-

Energy Minimization: The 3D structure's geometry is optimized using a suitable force field, such as Merck Molecular Force Field (MMFF94), to obtain a low-energy, stable conformation. This can be performed in software like Avogadro or MOE (Molecular Operating Environment).

-

Charge Assignment: Partial atomic charges are calculated and assigned using a method like Gasteiger-Hückel to accurately model electrostatic interactions.

-

File Format Conversion: The prepared ligand structure is saved in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).

Experimental Protocol: Protein Preparation

-

PDB Structure Retrieval: The 3D crystal structure of human p38 MAP Kinase is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 1A9U).

-

Protein Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on a physiological pH of 7.4. The structure is then subjected to a short energy minimization to relieve any steric clashes.

-

Active Site Definition: The binding site for the docking simulation is defined. This is typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol: Molecular Docking

-

Grid Box Generation: A grid box is defined around the active site of p38 MAP Kinase, encompassing the entire binding pocket.

-

Docking Simulation: The prepared this compound ligand is docked into the defined active site of the prepared p38 MAP Kinase structure using software like AutoDock Vina. The docking algorithm samples a wide range of ligand conformations and orientations.

-

Pose Selection and Analysis: The resulting binding poses are ranked based on their predicted binding affinity (scoring function). The top-ranked poses are visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The top-ranked docked complex of p38 MAP Kinase and this compound is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment. Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

Energy Minimization: The entire system is energy minimized to remove any bad contacts or steric clashes.

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure stability.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, calculate binding free energies (e.g., using MM/PBSA or MM/GBSA), and identify persistent intermolecular interactions.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the in silico experiments described above.

Table 1: Hypothetical Molecular Docking Results for this compound against p38 MAP Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki, µM) | 1.2 |

| Key Interacting Residues | Met109, Gly110, Lys53, Leu167 |

| Types of Interactions | Hydrogen bond with Met109, Hydrophobic interactions with Leu167 |

Table 2: Hypothetical Molecular Dynamics Simulation Data (100 ns)

| Parameter | Value |

| Average RMSD of Ligand (Å) | 1.5 |

| Average RMSF of Active Site Residues (Å) | 0.8 |

| Calculated Binding Free Energy (MM/GBSA, kcal/mol) | -45.7 |

| Persistent Hydrogen Bonds | Met109 (backbone) |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the in silico modeling process and a potential signaling pathway involving the target protein.

Caption: In Silico Modeling Experimental Workflow.

Caption: Hypothetical Inhibition of the p38 MAP Kinase Pathway.

Conclusion

This technical guide has presented a hypothetical yet plausible in silico workflow for investigating the molecular interactions of this compound. By outlining detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations, this document provides a roadmap for researchers to computationally explore the therapeutic potential of this and other novel compounds. The illustrative data and visualizations serve to demystify these powerful techniques and highlight their utility in modern drug discovery. While the findings presented here are theoretical, they underscore the importance of in silico modeling in generating testable hypotheses and guiding future experimental research.

References

An In-depth Technical Guide on 5-Nitro-2-(piperidin-1-yl)benzaldehyde: Molecular Weight and Empirical Formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental chemical properties of a compound is paramount. This guide provides a focused analysis of the molecular weight and empirical formula of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a compound of interest in various chemical syntheses.

Core Chemical Data

The essential chemical identifiers for this compound have been determined and are presented below. This data is foundational for any experimental or theoretical work involving this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol [1] |

| Empirical Formula | C₁₂H₁₄N₂O₃ |

The molecular formula, C₁₂H₁₄N₂O₃, indicates that a single molecule of this compound is composed of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.[1][2] The molecular weight is a direct calculation from the atomic weights of its constituent atoms. The empirical formula represents the simplest whole-number ratio of atoms in the compound. In the case of this compound, the molecular formula is already in its simplest form, and therefore, the empirical formula is identical.

Relationship Between Molecular and Empirical Formulas

The relationship between the molecular formula and the empirical formula is a fundamental concept in chemistry. The molecular formula provides the actual number of atoms of each element in a molecule, while the empirical formula gives the simplest ratio. The following diagram illustrates this relationship for this compound.

Molecular to Empirical Formula Relationship.

References

The Piperidine Scaffold: A Versatile Framework for Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and prevalent structural motifs in medicinal chemistry. Its presence in a vast array of FDA-approved drugs and natural alkaloids underscores its importance as a "privileged scaffold". The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, allows for the precise three-dimensional positioning of pharmacophoric groups, thereby enabling potent and selective modulation of biological targets. This technical guide provides an in-depth exploration of the therapeutic applications of piperidine derivatives, focusing on their roles in oncology, virology, and neurodegenerative diseases. It aims to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Applications of Piperidine Derivatives

Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development for a wide range of therapeutic indications.

Anticancer Activity

The piperidine moiety is a key component in numerous anticancer agents, contributing to their efficacy by targeting various cancer-associated signaling pathways and cellular processes. These derivatives have been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in a variety of cancer cell lines.

One of the key mechanisms through which piperidine derivatives exert their anticancer effects is the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are frequently dysregulated in cancer. By interfering with these pathways, piperidine-based compounds can halt the uncontrolled cell growth and survival characteristic of cancer cells.

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Piperidine derivatives have shown considerable promise in this area, with demonstrated activity against a range of viruses, including influenza and human immunodeficiency virus (HIV). Their mechanisms of action are diverse, ranging from the inhibition of viral entry and replication to the modulation of host-cell factors essential for the viral life cycle. For instance, some piperidine derivatives have been found to inhibit the neuraminidase enzyme of the influenza virus, a crucial protein for viral release and propagation.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing healthcare challenge. Piperidine derivatives are at the forefront of therapeutic strategies for these conditions, primarily due to their ability to inhibit key enzymes involved in the pathophysiology of these diseases. A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, piperidine-based drugs can increase acetylcholine levels in the brain, thereby improving cognitive function in Alzheimer's patients. Donepezil, a widely prescribed drug for Alzheimer's disease, features a piperidine core.

Quantitative Data on the Biological Activity of Piperidine Derivatives

The following tables summarize the in vitro activity of selected piperidine derivatives against various cancer cell lines, viruses, and acetylcholinesterase.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

| Compound Class/Derivative | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Piperine Derivative (H7) | Hela | 11.86 ± 0.32 | |

| Piperine Derivative (H7) | MDA-MB-231 | 10.50 ± 3.74 | |

| Piperine Derivative | HCT-8 | 66.0 | |

| Piperine Derivative | B16 (mouse melanoma) | 69.9 | |

| 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | 32.43 | |

| Piperidine-4-carboxamide derivative | A549 | 10.67 ± 1.53 | |

| Piperidine-4-carboxamide derivative | C6 | 4.33 ± 1.04 |

Table 2: Antiviral Activity of Selected Piperidine Derivatives

| Compound/Derivative | Virus Strain | Cell Line | Activity (EC50 in µM) | Reference |

| Piperidine-substituted triazine | HIV-1 (wild-type) | MT-4 | 0.002 - 0.005 | |

| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) | H1N1 Influenza A | MDCK | 0.33 | |

| 1,4,4-Trisubstituted Piperidine (Compound 2) | HCoV-229E | HEL | 7.4 | |

| Piperidine-based derivative (11e) | Influenza A | - | 0.05 |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives

| Compound/Derivative | AChE Source | Activity (IC50 in nM) | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | - | 5.7 | |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | - | 13 | |

| Donepezil (Reference) | - | 600 | |

| Chitralinine-C | - | 11,640 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of piperidine derivatives.

Synthesis of a Potent Piperidine Derivative: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)

This protocol describes the synthesis of a potent acetylcholinesterase inhibitor.

Materials:

-

5,6-dimethoxy-1-indanone

-

1-benzyl-4-piperidinecarboxaldehyde

-

Sodium ethoxide

-

Ethanol

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

Hydrochloric acid

Procedure:

-

Condensation: A solution of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde in ethanol is treated with sodium ethoxide and stirred at room temperature to yield the corresponding chalcone.

-

Reduction: The resulting chalcone is hydrogenated in the presence of a Pd/C catalyst under a hydrogen atmosphere to reduce the double bond.

-

Purification: The crude product is purified by column chromatography.

-

Salt Formation: The purified free base is dissolved in ethanol and treated with hydrochloric acid to precipitate the hydrochloride salt (E2020).

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, Hela, A549)

-

Complete cell culture medium

-

Piperidine derivative test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

-

Host cell line susceptible to the virus (e.g., MDCK for influenza)

-

Virus stock

-

Piperidine derivative test compound

-

Infection medium (e.g., serum-free medium)

-

Overlay medium (e.g., medium containing low-melting-point agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a fixed amount of virus with serial dilutions of the piperidine derivative.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay Application: After an adsorption period, remove the inoculum and add the overlay medium to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cell monolayers to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize acetylcholinesterase inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Piperidine derivative test compound

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB, and the piperidine derivative test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme to initiate the reaction.

-

Substrate Addition: Add the ATCI substrate to the wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited enzyme and calculate the IC50 value.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by piperidine derivatives and a typical experimental workflow for their discovery and evaluation.

Signaling Pathways

Experimental Workflow

Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural versatility and proven track record in approved drugs make it a highly attractive starting point for drug design and development. This technical guide has provided a snapshot of the vast potential of piperidine derivatives in oncology, virology, and the treatment of neurodegenerative diseases. By providing a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to empower researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic framework. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms of action of piperidine-based compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols for SIRT6 Inhibition Assays Using 5-Nitro-2-(piperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase that plays a critical role in various cellular processes, including DNA repair, genome stability, glucose and lipid metabolism, and inflammation. Its involvement in the pathophysiology of diseases such as cancer, metabolic disorders, and aging has made it an attractive target for therapeutic intervention. The development of small molecule inhibitors of SIRT6 is a key area of research for exploring its therapeutic potential.

This document provides detailed application notes and protocols for the use of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a putative SIRT6 inhibitor, in various biochemical and biophysical assays. While direct experimental data for this specific compound is limited in publicly available literature, the protocols and data presented are based on studies of a closely related and potent SIRT6 inhibitor, 5-(4-methylpiperazin-1-yl)-2-nitroaniline. These methodologies can be adapted to characterize the inhibitory activity of this compound against SIRT6.

Data Presentation

The following table summarizes the quantitative data obtained for the analogous compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, against human SIRT6. This data provides a benchmark for the expected potency of structurally similar compounds.

| Parameter | Value | Assay Method | Reference |

| IC₅₀ | 4.93 µM | Fluor de Lys (FDL) Assay | [1] |